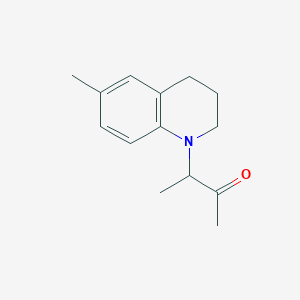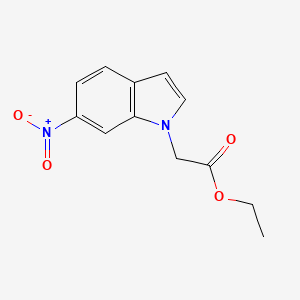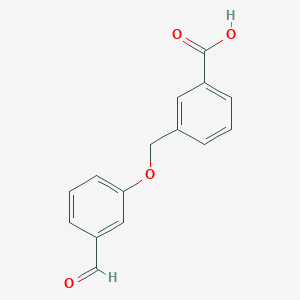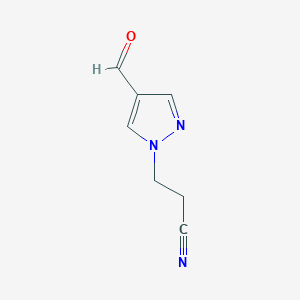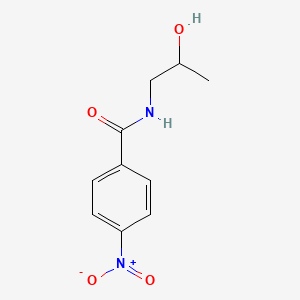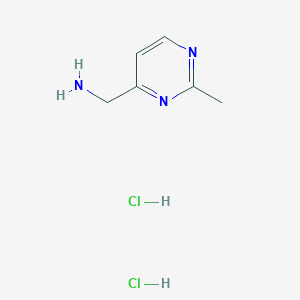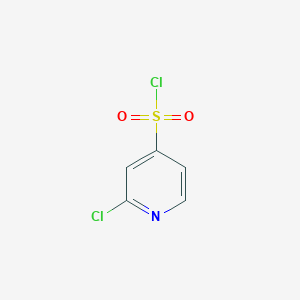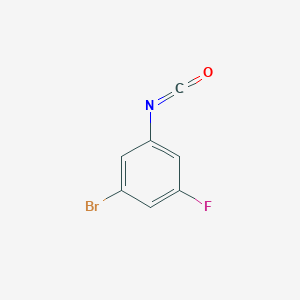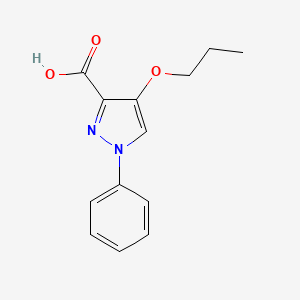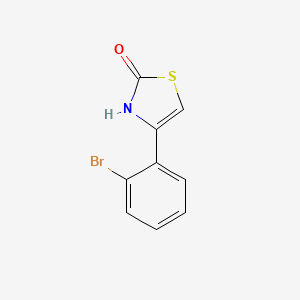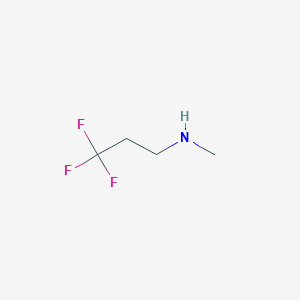
Methyl(3,3,3-trifluoropropyl)amine
描述
Methyl(3,3,3-trifluoropropyl)amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a propylamine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless liquid with a pungent odor and is often used as an intermediate in the synthesis of other chemical compounds.
作用机制
Target of Action
Methyl(3,3,3-trifluoropropyl)amine is a chemical compound that has been used in various applications, including as a modification agent in the synthesis of hydrophobic mesoporous silica . .
Mode of Action
It has been suggested that the compound’s hydrophobic and hydrogen bond interactions play a role in its function . For instance, in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product .
Biochemical Pathways
It has been used in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] via anionic ring-opening polymerization . This suggests that the compound may interact with biochemical pathways related to polymerization processes.
Result of Action
The results of this compound’s action can vary depending on its application. For instance, when used as a modification agent in the synthesis of hydrophobic mesoporous silica, the compound contributes to the hydrophobicity of the final product . In the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane], the compound participates in the polymerization process, resulting in the formation of the polymer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the synthesis of hydrophobic mesoporous silica, the reaction conditions, such as temperature and the presence of other reactants, can affect the compound’s function . Similarly, in the polymerization process, factors such as the presence of an initiator and promoter can influence the compound’s action .
生化分析
Biochemical Properties
Methyl(3,3,3-trifluoropropyl)amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with various enzymes, including those involved in amino acid metabolism and neurotransmitter synthesis. For instance, it can act as a substrate for enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in downstream biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to alterations in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in stress response and metabolic regulation, thereby impacting overall cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Furthermore, this compound has been found to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmitter breakdown . This inhibition can lead to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing synaptic transmission and influencing neural communication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . Higher doses can lead to adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range elicits beneficial outcomes, while exceeding this range results in toxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell . Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which play essential roles in redox reactions and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amine transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within the body can vary depending on factors such as tissue type, blood flow, and metabolic rate .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. This compound has been found to localize predominantly in the cytoplasm, where it can interact with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which may influence its targeting to specific cellular compartments . These modifications can also affect the stability and activity of this compound, further modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
Methyl(3,3,3-trifluoropropyl)amine can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Methyl(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines.
科学研究应用
Methyl(3,3,3-trifluoropropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and advanced materials.
相似化合物的比较
Similar Compounds
3,3,3-Trifluoropropylamine: Similar in structure but lacks the methyl group.
Methyl(3,3,3-trifluoropropyl)siloxane: Contains a siloxane backbone, offering different chemical properties.
3,3,3-Trifluoropropionic acid: An acid derivative with distinct reactivity.
Uniqueness
Methyl(3,3,3-trifluoropropyl)amine is unique due to the presence of both a trifluoromethyl group and a methyl group, which confer specific chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring precise control over chemical interactions and properties.
属性
IUPAC Name |
3,3,3-trifluoro-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-8-3-2-4(5,6)7/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBBNBDNLGQXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


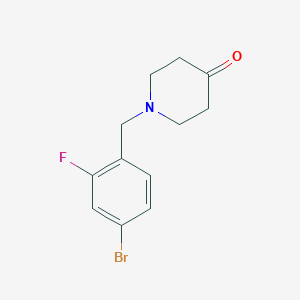
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)
